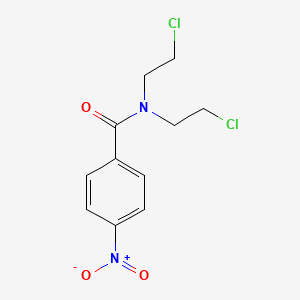![molecular formula C11H14N2O4 B14703888 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 22933-23-9](/img/structure/B14703888.png)
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with two oxirane (epoxide) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with epichlorohydrin under basic conditions. The general synthetic route can be summarized as follows:
Starting Material: 5-Methylpyrimidine-2,4(1H,3H)-dione.
Reagent: Epichlorohydrin.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on efficient mixing, temperature control, and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Polymerization: The epoxide groups can participate in polymerization reactions to form cross-linked polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Polymerization: Catalysts such as Lewis acids or bases, often under controlled temperature and pressure conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Diols or other oxidized products.
科学研究应用
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Polymer Science: Utilized in the development of advanced polymeric materials with enhanced mechanical and thermal properties.
Materials Engineering: Employed in the fabrication of high-performance coatings and adhesives due to its reactive epoxide groups.
作用机制
The mechanism of action of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is primarily based on the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in drug design and development. The compound may interact with enzymes, proteins, and nucleic acids, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: Similar structure with imidazolidine ring instead of pyrimidine.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups but with a different core structure.
Uniqueness
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine ring and two reactive epoxide groups. This structural feature provides a versatile platform for chemical modifications and applications in various fields.
属性
CAS 编号 |
22933-23-9 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
5-methyl-1,3-bis(oxiran-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-7-2-12(3-8-5-16-8)11(15)13(10(7)14)4-9-6-17-9/h2,8-9H,3-6H2,1H3 |
InChI 键 |
CGMMNAWSHITXGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)CC2CO2)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



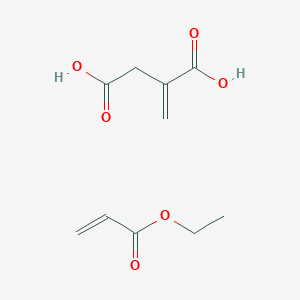

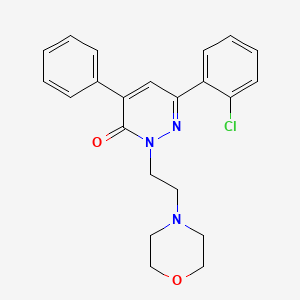
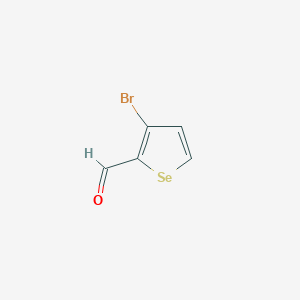
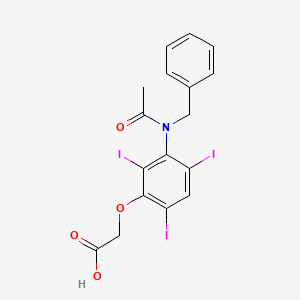

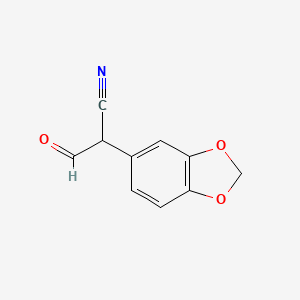
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)

![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)

